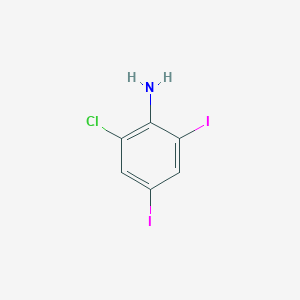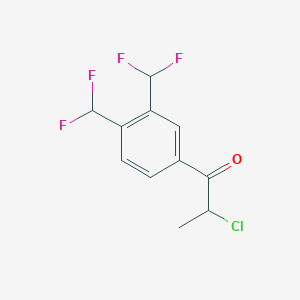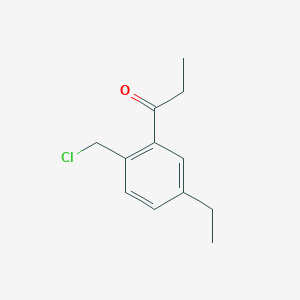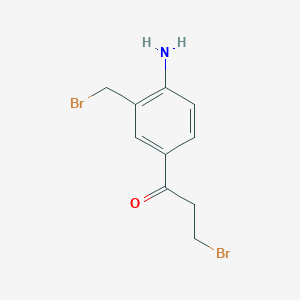
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound that features both an amino group and bromine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the amino group. One common method involves the bromination of 4-aminoacetophenone to introduce the bromomethyl group, followed by further bromination to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield a variety of substituted phenyl derivatives.
- Oxidation reactions can produce nitro compounds.
- Coupling reactions can result in biaryl compounds or other complex structures.
Scientific Research Applications
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.
Comparison with Similar Compounds
1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(4-Amino-3-(methyl)phenyl)-3-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.
1-(4-Amino-3-(fluoromethyl)phenyl)-3-fluoropropan-1-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs with other halogens or substituents. The bromine atoms make the compound more reactive in substitution and coupling reactions, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
SRFOJWVUOXIITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



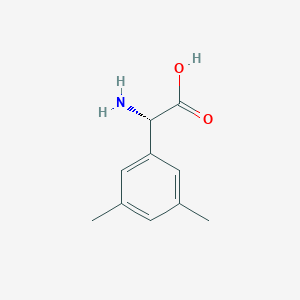
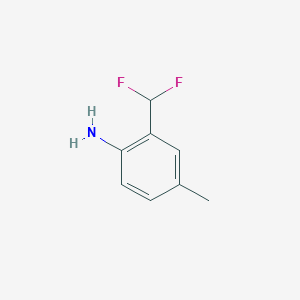
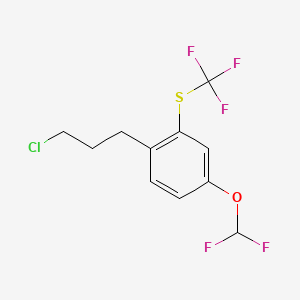
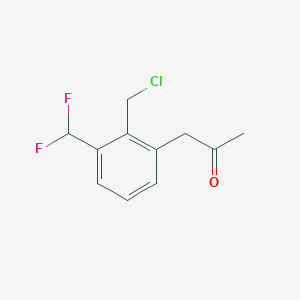
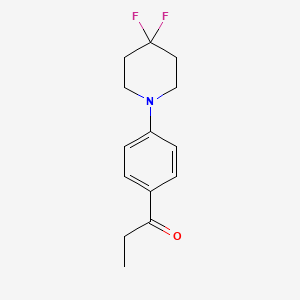
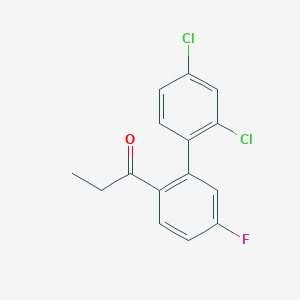

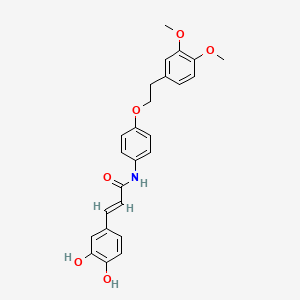
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
